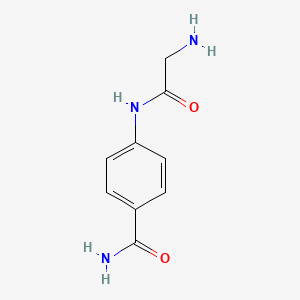

4-(2-Aminoacetamido)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Aminoacetamido)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminoacetamido group attached to the benzamide structure

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-(2-Aminoacetamido)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain proteases, making it a candidate for drug development.

Medicine: The compound’s ability to inhibit enzymes has led to investigations into its potential as a therapeutic agent. It is being explored for its anti-inflammatory and anticancer properties.

Industry: In the industrial sector, 4-(2-Aminoacetamido)benzamide is used in the production of polymers and resins. Its unique structure allows it to impart desirable properties to these materials, such as increased thermal stability and mechanical strength.

Wirkmechanismus

Target of Action

4-(2-Aminoacetamido)benzamide, a type of benzamide, has been found to interact with several targets. The primary targets include Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These proteins play crucial roles in various biological processes, including inflammation, blood clotting, and cellular signaling .

Mode of Action

Benzamides have been shown to exhibit selective antifungal activity by inhibiting the lipid-transfer protein sec14p . This suggests that 4-(2-Aminoacetamido)benzamide may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given its potential targets, it may influence pathways related to inflammation, blood clotting, and cellular signaling

Result of Action

Based on the known effects of benzamides, it may have potential anti-inflammatory and antifungal effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoacetamido)benzamide typically involves the condensation of 4-aminobenzoic acid with glycine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

Condensation Reaction:

Industrial Production Methods: In industrial settings, the production of 4-(2-Aminoacetamido)benzamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts, such as diatomite earth immobilized with zirconium chloride, can enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Aminoacetamido)benzamide undergoes various chemical reactions, including:

-

Oxidation:

Reagents: Potassium permanganate (KMnO₄)

Conditions: Aqueous, acidic medium

Products: Corresponding carboxylic acids

-

Reduction:

Reagents: Sodium borohydride (NaBH₄)

Conditions: Aqueous or alcoholic medium

Products: Reduced amide derivatives

-

Substitution:

Reagents: Halogenating agents (e.g., N-bromosuccinimide)

Conditions: Radical conditions

Products: Halogenated benzamide derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in aqueous or alcoholic medium

Substitution: N-bromosuccinimide in radical conditions

Major Products:

Oxidation: Carboxylic acids

Reduction: Reduced amide derivatives

Substitution: Halogenated benzamide derivatives

Vergleich Mit ähnlichen Verbindungen

- 2-Aminobenzamide

- 4-Aminobenzamide

- N-(2-Aminoethyl)benzamide

Comparison: 4-(2-Aminoacetamido)benzamide is unique due to the presence of both an amino group and an acetamido group attached to the benzamide structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 2-aminobenzamide lacks the acetamido group, limiting its reactivity in certain synthetic applications. Similarly, 4-aminobenzamide does not possess the aminoacetamido functionality, which is crucial for its enzyme inhibitory activity .

Biologische Aktivität

4-(2-Aminoacetamido)benzamide, with the molecular formula C9H10N4O2 and a molecular weight of approximately 194.20 g/mol, is a compound characterized by its amide functional group attached to a benzene ring, along with an aminoacetamido substituent. This unique structure contributes to its diverse biological activities, particularly in the fields of oncology and neuropharmacology.

Anticancer Activity

Research indicates that compounds similar to 4-(2-Aminoacetamido)benzamide exhibit potential as inhibitors of DNA methylation , a critical process in cancer progression. Inhibition of DNA methylation can lead to the reactivation of tumor suppressor genes, thereby suppressing tumor growth. Studies have shown that derivatives of benzamide can effectively reduce the proliferation of cancer cells by modulating epigenetic factors.

Neuropharmacological Effects

4-(2-Aminoacetamido)benzamide has also been explored for its activity against various neuropharmacological targets. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1) , enzymes implicated in Alzheimer's disease. In vitro studies have determined that certain benzamide derivatives exhibit significant inhibitory activity against these enzymes, which could lead to reduced amyloid-beta peptide accumulation in the brain—a hallmark of Alzheimer's pathology .

Structure-Activity Relationships (SAR)

The biological activity of 4-(2-Aminoacetamido)benzamide can be influenced by its structural features. A series of studies have analyzed various benzamide derivatives to establish SARs that correlate specific structural modifications with enhanced biological activity. For instance, the introduction of different substituents on the benzene ring or modifications to the amide group can significantly alter binding affinity and inhibitory potency against target enzymes .

Case Study 1: Inhibition of AChE and BACE1

A recent study evaluated the inhibitory effects of several benzamide derivatives on AChE and BACE1. The findings revealed that while 4-(2-Aminoacetamido)benzamide was not the most potent inhibitor, it demonstrated a favorable profile compared to existing drugs like donepezil. The IC50 values for AChE inhibition were reported at approximately 0.056 µM, while BACE1 inhibition showed IC50 values around 9.01 µM .

| Compound Name | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| Donepezil | 0.046 | - |

| Quercetin | 4.89 | 9.01 |

| 4-(2-Aminoacetamido)benzamide | Not specified | Not specified |

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer properties of similar compounds, highlighting their ability to inhibit DNA methyltransferases (DNMTs). This inhibition leads to demethylation of oncogenes and reactivation of tumor suppressor genes, providing a dual mechanism for cancer therapy.

Eigenschaften

IUPAC Name |

4-[(2-aminoacetyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5,10H2,(H2,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPFUFBWIOSNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.